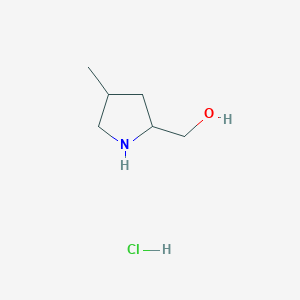

(4-Methylpyrrolidin-2-yl)methanol;hydrochloride

Descripción

(4-Methylpyrrolidin-2-yl)methanol hydrochloride (CAS: 1283147-20-5) is a chiral pyrrolidine derivative with the molecular formula C₆H₁₄ClNO and a molecular weight of 151.63 g/mol . It exists as a hydrochloride salt, enhancing its solubility in polar solvents like water and methanol. The compound is typically supplied as a neat solid or in 10 mM methanol solution for research purposes, requiring storage at 2–8°C to maintain stability .

Propiedades

Fórmula molecular |

C6H14ClNO |

|---|---|

Peso molecular |

151.63 g/mol |

Nombre IUPAC |

(4-methylpyrrolidin-2-yl)methanol;hydrochloride |

InChI |

InChI=1S/C6H13NO.ClH/c1-5-2-6(4-8)7-3-5;/h5-8H,2-4H2,1H3;1H |

Clave InChI |

XQUDEODBOXKGJB-UHFFFAOYSA-N |

SMILES canónico |

CC1CC(NC1)CO.Cl |

Origen del producto |

United States |

Análisis De Reacciones Químicas

(4-Methylpyrrolidin-2-yl)methanol;hydrochloride: undergoes various types of chemical reactions:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound to its corresponding amine.

Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring, leading to the formation of various derivatives.

Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides.

Major Products Formed: The major products include ketones, carboxylic acids, amines, and various substituted pyrrolidines.

Aplicaciones Científicas De Investigación

(4-Methylpyrrolidin-2-yl)methanol;hydrochloride: has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is utilized in the study of biological systems, particularly in the development of new drugs.

Medicine: It serves as a precursor in the synthesis of pharmaceuticals, including potential therapeutic agents.

Industry: The compound is employed in the production of various chemical products, including agrochemicals and materials science.

Mecanismo De Acción

The mechanism by which (4-Methylpyrrolidin-2-yl)methanol;hydrochloride exerts its effects involves its interaction with molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins within biological systems.

Pathways Involved: The specific pathways depend on the context of its use, but it may involve metabolic pathways, signaling pathways, or other biochemical processes.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural Similarity and Stereochemical Variations

The compound belongs to a class of pyrrolidine derivatives with modifications at the 2- and 4-positions. Key analogs include:

- [(2R,5R)-5-Methylpyrrolidin-2-yl]methanol hydrochloride (CAS: 1807888-09-0): Differing in stereochemistry (R,R-configuration), this analog may exhibit distinct receptor-binding profiles due to altered spatial arrangement .

- [1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-2-yl]methanol (CAS: 394734-84-0): A bicyclic analog with a 94% structural similarity to the target compound, introducing rigidity that could affect solubility and bioavailability .

Table 1: Structural and Physical Properties of Selected Analogs

Physicochemical Properties

- Solubility: The target compound dissolves in methanol and water, typical of hydrochloride salts. In contrast, 4’-methyl-α-Pyrrolidinohexanophenone hydrochloride (CAS: 1391052-36-0) has lower aqueous solubility due to its bulky aromatic group .

Table 2: Comparative Physicochemical Data

Challenges and Unique Features

- Stereochemical Sensitivity: Minor changes in configuration (e.g., R,R vs. S,S) drastically alter biological activity. For instance, PF-04455242 hydrochloride (a pyrrolidine sulfonamide) shows receptor selectivity dependent on stereochemistry .

- Solubility vs. Bioavailability : Bulky analogs like 4-Chloro-6-phenylpyrimidin-2-ylmethanamine hydrochloride (CAS: 1247741-04-3) trade solubility for enhanced membrane permeability due to aromatic groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.